(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
Overview
Description
Compounds like “(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid” belong to a class of organic compounds known as carboxylic acids and derivatives. These are compounds containing a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an amine with a carboxylic acid or its derivative, followed by the addition of a protecting group like the tert-butoxycarbonyl (Boc) group .Molecular Structure Analysis
The molecular formula of this compound is C11H20N2O4, and the molecular weight is 244.2875 g/mol . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the conditions and reagents used. Typically, carboxylic acids and their derivatives can undergo a variety of reactions, including esterification, amide formation, and decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds . The molecular weight of this compound is 244.2875 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural elucidation of compounds related to "(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid". For instance, studies have developed methods for synthesizing pyrrolidine derivatives, highlighting the utility of tert-butyloxycarbonyl (Boc) protection in complex molecule synthesis. Such methodologies enable the creation of molecules with potential pharmaceutical applications, demonstrating the importance of these compounds in drug discovery and development processes (Jing Yuan et al., 2010).
Application in Organic Synthesis
These compounds play a crucial role in organic synthesis, serving as building blocks for the construction of more complex molecules. Research has shown the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, where tert-butyloxycarbonyl amino acids were used to extend to corresponding dipeptide nitroanilides, showcasing the versatility of these compounds in peptide synthesis (M. Schutkowski et al., 2009).
Antimicrobial Activities
Some derivatives have shown promising antibacterial activities, suggesting potential for development into antibacterial agents. For example, N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its derivatives exhibited significant antibacterial properties against various bacterial strains, underlining the potential of these compounds in medicinal chemistry and drug development (Zhong-Cheng Song et al., 2015).
Enantioselective Biotransformations
Research into the enantioselective biotransformations of related compounds has provided insights into the synthesis of chiral molecules, which are important for creating drugs with specific activities. Such studies highlight the capability of microbial whole-cell catalysts to resolve racemic mixtures or desymmetrize meso compounds, offering a pathway to enantiomerically pure substances crucial for pharmaceutical applications (Peng Chen et al., 2012).
Future Directions
properties
IUPAC Name |
(2R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYEGDCKUEPNE-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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